molecular formula C10H22NO5P B5124634 Ethyl 3-(diethoxyphosphorylmethylamino)propanoate

Ethyl 3-(diethoxyphosphorylmethylamino)propanoate

Cat. No.: B5124634
M. Wt: 267.26 g/mol
InChI Key: GKAPLXYMFAVPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(diethoxyphosphorylmethylamino)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is particularly interesting due to its unique structure, which includes a phosphoryl group, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(diethoxyphosphorylmethylamino)propanoate can be synthesized through a multi-step process involving the reaction of ethyl 3-aminopropanoate with diethyl phosphite under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous monitoring of reaction parameters. The process is optimized to minimize by-products and maximize efficiency. The use of automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(diethoxyphosphorylmethylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines .

Scientific Research Applications

Ethyl 3-(diethoxyphosphorylmethylamino)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-(diethoxyphosphorylmethylamino)propanoate exerts its effects involves its interaction with specific molecular targets. The phosphoryl group plays a crucial role in binding to enzymes and other proteins, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant interactions with phosphatases and kinases .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(diethoxyphosphoryl)propanoate
  • Ethyl 3,3-diethoxypropanoate
  • Ethyl acetate
  • Methyl butyrate

Uniqueness

Ethyl 3-(diethoxyphosphorylmethylamino)propanoate stands out due to its unique combination of an ester and a phosphoryl group. This dual functionality makes it more versatile in chemical reactions and applications compared to simpler esters like ethyl acetate or methyl butyrate .

Properties

IUPAC Name

ethyl 3-(diethoxyphosphorylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO5P/c1-4-14-10(12)7-8-11-9-17(13,15-5-2)16-6-3/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAPLXYMFAVPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.